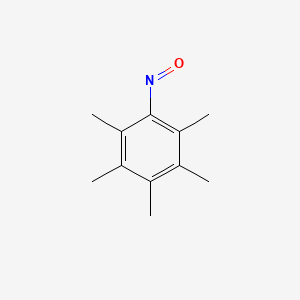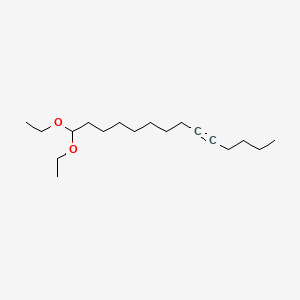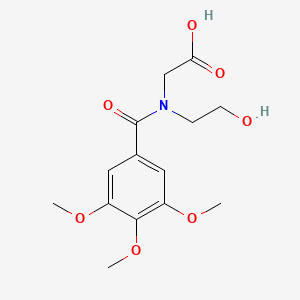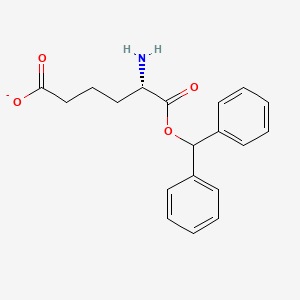
Diphenylmethyl 6-oxido-6-oxo-L-norleucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylmethyl 6-oxido-6-oxo-L-norleucinate is a synthetic compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethyl 6-oxido-6-oxo-L-norleucinate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxido and oxo groups on the L-norleucinate backbone, followed by the introduction of the diphenylmethyl group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
Diphenylmethyl 6-oxido-6-oxo-L-norleucinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxido and oxo groups to hydroxyl groups.
Substitution: The diphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Diphenylmethyl 6-oxido-6-oxo-L-norleucinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Diphenylmethyl 6-oxido-6-oxo-L-norleucinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
6-Diazo-5-oxo-L-norleucine: A glutamine antagonist with similar structural features.
Diphenylmethyl derivatives: Compounds with the diphenylmethyl group but different functional groups on the backbone.
Uniqueness
Diphenylmethyl 6-oxido-6-oxo-L-norleucinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
71264-13-6 |
|---|---|
Fórmula molecular |
C19H20NO4- |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(5S)-5-amino-6-benzhydryloxy-6-oxohexanoate |
InChI |
InChI=1S/C19H21NO4/c20-16(12-7-13-17(21)22)19(23)24-18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18H,7,12-13,20H2,(H,21,22)/p-1/t16-/m0/s1 |
Clave InChI |
UKLQERDWRGDMKU-INIZCTEOSA-M |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)[C@H](CCCC(=O)[O-])N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(CCCC(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)


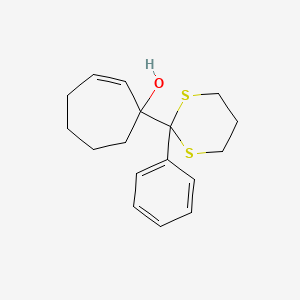
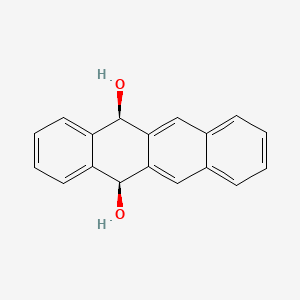
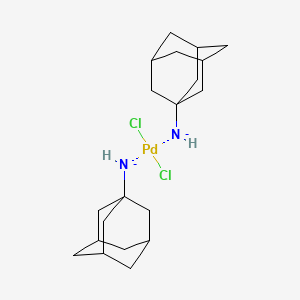
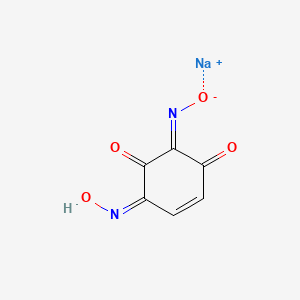

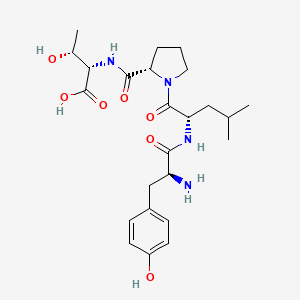

![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
